3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol
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Overview
Description
3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol is a chemical compound characterized by the presence of a pyrrolidine ring and two hydroxyl groups attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol typically involves the construction of the pyrrolidine ring followed by the functionalization of the octane chain. One common method involves the reaction of 3,7-dimethyloctan-2,3-diol with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce different alcohol derivatives.
Scientific Research Applications
3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol: Characterized by the presence of a pyrrolidine ring and two hydroxyl groups.
3,7-Dimethyl-1-(pyridin-3-yl)butan-2-one: Contains a pyridine ring and a ketone group.
3,7-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine: Features a pyrrolidine ring and an amine group.
Uniqueness
This compound is unique due to the combination of its structural features, including the pyrrolidine ring and the two hydroxyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
185825-55-2 |
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Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
3,7-dimethyl-1-pyrrolidin-1-yloctane-2,3-diol |
InChI |
InChI=1S/C14H29NO2/c1-12(2)7-6-8-14(3,17)13(16)11-15-9-4-5-10-15/h12-13,16-17H,4-11H2,1-3H3 |
InChI Key |
GFNDYBIVGRZUJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)(C(CN1CCCC1)O)O |
Origin of Product |
United States |
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